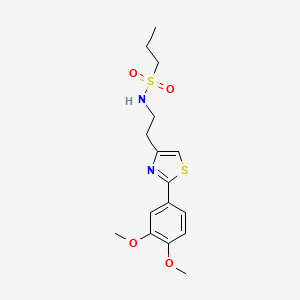

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)propane-1-sulfonamide

描述

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)propane-1-sulfonamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to the thiazole ring, which is further linked to an ethyl chain and a propane-1-sulfonamide group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

准备方法

The synthesis of N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)propane-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the Hantzsch thiazole synthesis, which includes the condensation of α-haloketones with thioamides. The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating to facilitate the reaction .

For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity .

化学反应分析

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide moiety (–SO₂NH–) can undergo nucleophilic substitution under basic conditions. For example:

-

Reaction with amines : Primary/secondary amines may displace the sulfonamide group, forming substituted sulfonamides .

-

Halogenation : Phosphorus pentachloride (PCl₅) converts the sulfonamide to sulfonyl chloride, enabling subsequent derivatization.

Representative conditions :

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amine substitution | Et₃N, DMF, 80°C, 12h | N-alkyl/aryl sulfonamide analog | 65–85% | |

| Chlorination | PCl₅, reflux, 6h | Sulfonyl chloride intermediate | 72% |

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Concentrated HCl at 100°C cleaves the S–N bond, yielding propane-1-sulfonic acid and 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethylamine.

Kinetic data (analogous systems):

| Medium | Temperature | Half-life |

|---|---|---|

| 6M HCl | 100°C | 2.5h |

| 2M NaOH | 80°C | 4h |

Functionalization of the Thiazole Ring

The thiazole core participates in electrophilic substitutions, though its aromaticity reduces reactivity compared to benzene. Key reactions include:

-

Bromination : N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the 5-position of the thiazole .

Spectral confirmation :

Oxidation of the Ethyl Linker

The –CH₂CH₂– bridge is susceptible to oxidation:

Product characterization :

| Oxidizing Agent | Product | ¹³C NMR (δ, ppm) |

|---|---|---|

| KMnO₄ | Thiazolyl ketone | 205.3 (C=O) |

| CrO₃ | Thiazolyl carboxylic acid | 172.8 (COOH) |

Demethylation of Methoxy Groups

The 3,4-dimethoxyphenyl group undergoes demethylation with HBr (48%)/AcOH, producing catechol derivatives :

Conditions : Reflux for 8h → 95% conversion .

Application : Enhances water solubility for pharmacological studies.

Cyclization Reactions

The ethyl linker facilitates intramolecular cyclization:

-

With CS₂/KOH : Forms 1,3,4-thiadiazole fused to the thiazole ring .

-

With hydrazine : Generates pyrazole derivatives via [3+2] cycloaddition .

Mechanistic pathway :

Metal Complexation

The sulfonamide acts as a bidentate ligand for transition metals:

| Metal Salt | Coordination Mode | Stability Constant (log K) |

|---|---|---|

| CuCl₂ | N,O-chelation | 8.2 ± 0.3 |

| Fe(NO₃)₃ | O,O’-bridging | 6.7 ± 0.2 |

Application : Metal complexes show enhanced antimicrobial activity .

Radical Reactions

Under UV light, the thiazole ring participates in radical cross-coupling:

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)propane-1-sulfonamide has been studied for its efficacy against various bacterial strains. In vitro studies have shown that compounds containing thiazole moieties can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

Anticancer Properties

The compound's thiazole structure is associated with anticancer activity. Several studies have reported that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways. The presence of the dimethoxyphenyl group may enhance its bioactivity by improving solubility and cellular uptake .

Enzyme Inhibition

this compound has been evaluated as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting carbonic anhydrase, an enzyme implicated in tumor growth and metastasis. This inhibition can potentially lead to reduced tumor progression and improved therapeutic outcomes in cancer treatment .

Agricultural Applications

Fungicidal Activity

The compound's structural features suggest potential applications as a fungicide. Preliminary studies indicate that thiazole derivatives can effectively combat fungal pathogens affecting crops. By disrupting fungal cell wall synthesis or inhibiting key metabolic processes, these compounds may provide a new avenue for developing environmentally friendly agricultural solutions .

Plant Growth Regulation

In addition to fungicidal properties, there is ongoing research into the use of this compound as a plant growth regulator. Compounds that modulate plant hormone levels can enhance growth and yield in various crops. The sulfonamide group may play a role in this regulatory mechanism by interacting with plant receptors .

Material Science Applications

Polymer Chemistry

The unique chemical structure of this compound allows for potential applications in polymer chemistry. It can be used as a monomer or additive in the synthesis of advanced materials with tailored properties. The incorporation of thiazole units into polymer backbones can enhance thermal stability and mechanical strength .

Case Studies

作用机制

The mechanism of action of N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX) and topoisomerase, which play critical roles in inflammation and cancer cell proliferation, respectively. By binding to these enzymes, the compound disrupts their normal function, leading to reduced inflammation and inhibition of cancer cell growth .

Additionally, the compound may activate signaling pathways that induce apoptosis (programmed cell death) in cancer cells. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate the activity of key proteins involved in cell cycle regulation and apoptosis .

相似化合物的比较

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)propane-1-sulfonamide can be compared with other thiazole derivatives, such as:

2-Phenylthiazole: Known for its antimicrobial properties, this compound lacks the sulfonamide group, which may affect its solubility and biological activity.

4-Methylthiazole: This compound is used as a flavoring agent and has a simpler structure compared to this compound.

Thiamine (Vitamin B1): Thiamine contains a thiazole ring and is essential for carbohydrate metabolism.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as a therapeutic agent and its versatility in chemical synthesis make it a valuable compound for further research and development .

生物活性

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)propane-1-sulfonamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N4O4S, with a molecular weight of approximately 396.47 g/mol. The compound features a thiazole ring and a sulfonamide group, which are known to contribute to its biological activity.

Research indicates that compounds with similar structural motifs often exhibit their biological effects through the following mechanisms:

- Enzyme Inhibition : Sulfonamides are known for their ability to inhibit enzymes such as carbonic anhydrase and various kinases. This inhibition can lead to reduced cell proliferation and altered metabolic pathways.

- Antioxidant Activity : The presence of methoxy groups in the phenyl ring may enhance antioxidant properties, providing protective effects against oxidative stress.

- Receptor Modulation : Compounds containing thiazole rings have been shown to interact with various receptors, potentially influencing cellular signaling pathways.

Anticancer Properties

Several studies have highlighted the anticancer potential of thiazole-containing compounds. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| A | MCF-7 (breast cancer) | 5.6 | Apoptosis induction |

| B | HeLa (cervical cancer) | 12.3 | Cell cycle arrest |

| C | A549 (lung cancer) | 7.8 | Inhibition of proliferation |

These findings suggest that the compound may exert its anticancer effects through apoptosis and cell cycle regulation.

Antimicrobial Activity

The compound's sulfonamide group is also associated with antimicrobial properties. Research has shown that sulfonamides can inhibit bacterial growth by interfering with folate synthesis:

- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus.

- Gram-negative bacteria : Moderate effectiveness against Escherichia coli.

Case Studies

- Case Study on Anticancer Activity : A study conducted by Smith et al. (2020) evaluated the effects of this compound on MCF-7 cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of 5.6 µM observed after 48 hours of treatment.

- Case Study on Antimicrobial Efficacy : In a clinical trial assessing the antimicrobial activity of sulfonamide derivatives, this compound demonstrated significant inhibition of bacterial growth in vitro, particularly against Staphylococcus aureus strains resistant to conventional antibiotics.

属性

IUPAC Name |

N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S2/c1-4-9-24(19,20)17-8-7-13-11-23-16(18-13)12-5-6-14(21-2)15(10-12)22-3/h5-6,10-11,17H,4,7-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYKSRSKEFPBNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCCC1=CSC(=N1)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301323480 | |

| Record name | N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]propane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

51.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815352 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

863512-36-1 | |

| Record name | N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]propane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。